PEG8 Linker Length Occupies Optimal Conformational Window Between PEG4 and PEG12 for PROTAC Ternary Complex Formation
In systematic PROTAC linker optimization campaigns, PEG4, PEG6, and PEG8 have emerged as the empirical gold standard triad for rational degrader design workflows [1]. Comparative evaluation of PEG chain lengths reveals that PROTAC degradation activity follows a non-linear dependence on linker length: PEG3 linkers demonstrate superior activity over PEG4 in certain E3 ligase-target pairs, while PEG2 linkers show substantially reduced degradation capacity [2]. A parallel comparison across two chemical series established a clear activity hierarchy of PEG-3 > PEG-4 ≫ PEG-2, indicating the existence of an optimal linker length 'sweet spot' for specific E3 ligase-target protein pairs [3]. PEG8 provides a longer reach than PEG4 (approximately 8 ethylene oxide units vs. 4 units) while maintaining sufficient rigidity compared to PEG12, which introduces additional rotational entropy that may reduce effective molarity of the ternary complex [1].
| Evidence Dimension | Linker length optimization for PROTAC degradation efficiency |
|---|---|
| Target Compound Data | PEG8 linker length (8 ethylene oxide units, molecular weight 395.45, extended length approximately 30-32 Å) |
| Comparator Or Baseline | PEG4 linker (4 units, MW 219.24, ~14-16 Å); PEG12 linker (12 units, MW ~571, ~44-48 Å); PEG2 linker (2 units, substantially reduced activity) |
| Quantified Difference | Activity hierarchy: PEG3 > PEG4 ≫ PEG2; PEG8 represents a distinct conformational window between PEG4 and PEG12 |
| Conditions | PROTAC cellular degradation assays across multiple E3 ligase-target protein pairs |
Why This Matters
Procurement of Azide-PEG8-alcohol specifically addresses the linker length optimization step in PROTAC screening cascades where PEG4, PEG6, and PEG8 are the mandatory experimental triad for establishing structure-activity relationships.
- [1] BOC Sciences PTC. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. 2025. PEG4, PEG6 and PEG8 as first experimental triad in rational PROTAC design. View Source
- [2] PeptidesBank. Comparative analysis: linker length dependence in PROTAC cellular activity; PEG-3 > PEG-4 ≫ PEG-2 trend. View Source
- [3] MEDCHEM NEWS Vol.33 No.2. ERα degradation activity comparison: PEG3 linker (LCL-ER(dec)) showed highest degradation activity among PEG series. View Source
